6,8-Difluoro-1-methylisoquinoline
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Overview
Description
6,8-Difluoro-1-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 6,8-Difluoro-1-methylisoquinoline can be achieved through several methods:
Chemical Reactions Analysis
6,8-Difluoro-1-methylisoquinoline undergoes various chemical reactions, including:
Scientific Research Applications
6,8-Difluoro-1-methylisoquinoline has several scientific research applications:
Pharmaceuticals: The compound’s unique properties make it a valuable component in drug discovery and development.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: Fluorinated isoquinolines can be used as agrochemicals due to their bioactivity against various pests and diseases.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1-methylisoquinoline involves its interaction with specific molecular targets and pathwaysThis can lead to the formation of stable complexes with biological targets, thereby exerting its effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
6,8-Difluoro-1-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroisoquinoline: This compound has a single fluorine atom and exhibits similar biological activities but with potentially different potency and selectivity.
6,8-Difluoroquinoline: This compound has a similar structure but with a quinoline ring instead of an isoquinoline ring.
Trifluoromethylated Isoquinolines: These compounds contain a trifluoromethyl group instead of individual fluorine atoms.
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
6,8-difluoro-1-methylisoquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h2-5H,1H3 |
InChI Key |
YGLDUTYBVUMTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=CC(=CC(=C12)F)F |
Origin of Product |
United States |
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